![molecular formula C9H9NO2 B2514475 1-(Hydroxyimino)-1-phenylacetone CAS No. 29024-92-8](/img/structure/B2514475.png)
1-(Hydroxyimino)-1-phenylacetone
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Description
1-(Hydroxyimino)-1-phenylacetone, also known as P2P oxime, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of phenylacetone and is commonly used as a precursor in the synthesis of amphetamines and other psychoactive substances. However, its uses are not limited to the illicit drug industry, as it has several potential applications in scientific research.
Scientific Research Applications
Nanoparticle Synthesis and Characterization
Introduction: 1-(Hydroxyimino)-1-phenylacetone (Cupron) serves as a ligand in the synthesis of novel yttrium (III) complexes. One such complex, denoted as [Y (Cup)2 (Gly)∙2H2O], has been thoroughly characterized using analytical techniques.
Synthesis and Characterization:- Antimicrobial Activity : The synthesized Y2O3 nanoparticles exhibit antimicrobial properties. Researchers are exploring their potential as antimicrobial agents or materials .
Biomedical Applications
Introduction: Cupron’s unique structure and properties make it an intriguing candidate for biomedical applications.
Potential Biomedical Uses:- Nanozymes : Cu-based nanozymes, including Cupron, show promise in targeted disease microenvironments. Researchers are investigating their activity regulation using external stimuli .
Productivity Tools for Researchers
Introduction: Researchers often need efficient tools to manage their work. Here’s an app recommendation:
Trello:properties
IUPAC Name |
(1Z)-1-hydroxyimino-1-phenylpropan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-7(11)9(10-12)8-5-3-2-4-6-8/h2-6,12H,1H3/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHWURFNAULYNW-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=NO)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=N\O)/C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Hydroxyimino)-1-phenylacetone |
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